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Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530 Get Quote

This guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data

for 1-(3-Bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis. This document outlines the characteristic

spectroscopic signatures of the compound, detailed experimental protocols for data acquisition,

and a logical workflow for analysis.

Spectroscopic Data
The spectroscopic data presented below are crucial for the structural elucidation and

identification of 1-(3-Bromophenyl)ethanol. The data has been compiled from various

spectroscopic databases and is presented in a structured format for clarity and ease of

comparison.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-(3-Bromophenyl)ethanol exhibits characteristic absorption

bands corresponding to its hydroxyl and aromatic moieties.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3050 Medium C-H stretch (aromatic)

~2970 Medium C-H stretch (aliphatic)

~1590, 1560, 1470 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong
C-O stretch (secondary

alcohol)

~1070 Strong C-Br stretch (aryl bromide)

~880, 780 Strong
C-H out-of-plane bend

(aromatic)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat

liquid, KBr pellet, or solution).

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity and structure. The following table

summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments

of 1-(3-Bromophenyl)ethanol under electron ionization (EI).
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m/z Predicted Ion Description

200/202 [C₈H₉BrO]⁺

Molecular ion (M⁺) peak,

showing the characteristic

isotopic pattern of bromine

(¹⁹Br and ⁸¹Br)

185/187 [C₇H₆Br]⁺ Loss of a methyl group (•CH₃)

182/184 [C₈H₇Br]⁺
Loss of water (H₂O) from the

molecular ion

157/159 [C₆H₄Br]⁺ Loss of the ethanol side chain

121 [C₈H₉O]⁺ Loss of the bromine atom (•Br)

105 [C₇H₅O]⁺ Benzoyl cation fragment

77 [C₆H₅]⁺ Phenyl cation

43 [C₂H₃O]⁺ Acetyl cation fragment

Experimental Protocols
The following protocols provide detailed methodologies for obtaining the IR and mass spectra

of 1-(3-Bromophenyl)ethanol. These are generalized procedures that can be adapted to

specific instrumentation.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a

liquid sample like 1-(3-Bromophenyl)ethanol.

Instrument Preparation:

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has

completed its startup diagnostics.

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free wipe.

Background Spectrum:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1266530?utm_src=pdf-body
https://www.benchchem.com/product/b1266530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With the clean, empty ATR accessory in place, record a background spectrum. This will

account for the absorbance of the crystal and any atmospheric components (e.g., CO₂,

H₂O).

Sample Application:

Place a small drop of 1-(3-Bromophenyl)ethanol onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Spectrum Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform any necessary baseline corrections or smoothing.

Cleaning:

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic

compounds.

Sample Preparation:

Prepare a dilute solution of 1-(3-Bromophenyl)ethanol in a volatile organic solvent (e.g.,

methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrument Setup:
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The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample

introduction.

Set the GC oven temperature program to ensure the elution of 1-(3-
Bromophenyl)ethanol.

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280

°C).

The electron energy is typically set to 70 eV.

Injection:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

Data Acquisition:

As the sample elutes from the GC column and enters the mass spectrometer, it is ionized

and fragmented.

The mass analyzer scans a specified mass range (e.g., m/z 40-300) to detect the ions.

The detector records the abundance of each ion.

Data Analysis:

Identify the peak corresponding to 1-(3-Bromophenyl)ethanol in the total ion

chromatogram.

Extract the mass spectrum for this peak.

Identify the molecular ion and major fragment ions. Compare the observed spectrum with

known fragmentation patterns for alcohols and aromatic compounds.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(3-Bromophenyl)ethanol.
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Spectroscopic Analysis Workflow for 1-(3-Bromophenyl)ethanol.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-(3-
Bromophenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266530#spectroscopic-data-of-1-3-bromophenyl-
ethanol-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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